Product packaging for BIIL-260 hydrochloride(Cat. No.:)

BIIL-260 hydrochloride

Cat. No.: B10775223
M. Wt: 503.0 g/mol
InChI Key: KYFHIWXKXUSXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Leukotriene B4 in Inflammatory and Immunological Processes

Leukotriene B4 is a key player in the body's inflammatory response. targetmol.cn Its synthesis is increased in the presence of inflammatory stimuli such as endotoxins and cytokines. targetmol.cn LTB4 is recognized as a powerful chemoattractant, meaning it recruits immune cells, particularly neutrophils, to sites of inflammation and tissue injury. targetmol.cnmedchemexpress.eu Beyond recruitment, LTB4 activates these immune cells, stimulating the production of pro-inflammatory cytokines and other mediators, which can amplify and prolong the inflammatory cascade. targetmol.cn This lipid mediator is also involved in enhancing phagocytosis by neutrophils and macrophages and inducing the release of antimicrobial peptides. Due to these pronounced pro-inflammatory actions, elevated levels of LTB4 have been identified in a range of inflammatory diseases. targetmol.cn

The Role of Leukotriene B4 Receptors (BLT1 and BLT2) in Biological Responses

The biological effects of LTB4 are mediated through two distinct G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). nih.govnih.gov

BLT1 Receptor: This is the high-affinity receptor for LTB4 and is primarily expressed on the surface of leukocytes, including neutrophils, eosinophils, monocytes, macrophages, and specific subsets of T cells. nih.govnih.gov Activation of BLT1 is central to the pro-inflammatory and immunological effects of LTB4, such as chemotaxis, immune cell activation, and cytokine production. nih.gov

BLT2 Receptor: The BLT2 receptor binds LTB4 with lower affinity and can also be activated by other eicosanoids. nih.govnih.gov Its expression is more widespread than BLT1, and its functions are more diverse, including roles in maintaining epithelial barrier function and wound healing. nih.gov In some contexts, the actions of BLT2 can even oppose the pro-inflammatory signals of BLT1. targetmol.com

Therapeutic Relevance of Leukotriene B4 Receptor Antagonists in Preclinical Contexts

Given the central role of the LTB4-BLT1 signaling axis in driving inflammation, blocking this pathway has been a significant area of therapeutic research. nih.gov Antagonists of the BLT1 receptor are designed to inhibit the binding of LTB4, thereby preventing the downstream signaling that leads to immune cell recruitment and activation. nih.gov Preclinical studies using various animal models of inflammatory diseases have demonstrated that BLT1 receptor antagonists can effectively reduce inflammation and tissue damage. nih.govglpbio.com These findings have established the LTB4/BLT1 pathway as a promising target for the development of novel anti-inflammatory therapies for a variety of conditions. medchemexpress.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31ClN2O3 B10775223 BIIL-260 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O3.ClH/c1-30(2,24-8-12-26(33)13-9-24)25-10-16-28(17-11-25)35-20-22-5-3-4-21(18-22)19-34-27-14-6-23(7-15-27)29(31)32;/h3-18,33H,19-20H2,1-2H3,(H3,31,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFHIWXKXUSXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Characterization of Biil 260 Hydrochloride As a Leukotriene B4 Receptor Antagonist

Identification as a Potent and Long-Acting Orally Active Leukotriene B4 Receptor Antagonist

BIIL-260 hydrochloride is identified as a potent and long-acting antagonist of the leukotriene B4 (LTB4) receptor. medchemexpress.eumedchemexpress.commedchemexpress.combioscience.co.uksmallmolecules.com It is the active metabolite of the prodrug BIIL 284 (also known as amelubant), which is converted by ubiquitous esterases following oral administration. psu.edunih.govnih.gov This metabolic conversion to BIIL-260 and its subsequent glucuronidated form, BIIL 315, underlies the compound's efficacy and sustained action in vivo. psu.edunih.govnih.gov The pharmacological activity of BIIL-260 is characterized by its high affinity and selective antagonism at the BLT1 receptor, a high-affinity receptor for LTB4, which is a powerful mediator in inflammatory processes. nih.govbiorbyt.comopnme.comdrugbank.com The compound demonstrates significant anti-inflammatory properties by blocking the actions of LTB4. medchemexpress.eumedchemexpress.combiorbyt.com

Receptor Binding Kinetics and Affinity Profile

BIIL-260 exhibits high-affinity binding to LTB4 receptors located on isolated human neutrophil cell membranes. medchemexpress.eumedchemexpress.combioscience.co.ukpsu.edu Research has consistently determined its inhibition constant (Ki) to be approximately 1.7 nM. medchemexpress.eumedchemexpress.combioscience.co.uksmallmolecules.combiocompare.com This strong binding affinity is comparable to that of the endogenous ligand LTB4 and underscores the compound's potency as a receptor antagonist. psu.edu The binding occurs in monophasic displacement curves, indicating a direct interaction with a single receptor population. psu.edu

Table 1: Binding Affinity of BIIL-260 to Human Neutrophil LTB4 Receptors

Compound Cell Type/Preparation Ki value (nM)
BIIL-260 Isolated Human Neutrophil Cell Membranes 1.7 medchemexpress.eumedchemexpress.comsmallmolecules.compsu.edubiocompare.com

The high-affinity binding of BIIL-260 extends to human U937 cells, a monocytic cell line commonly used in immunological studies. psu.edusigmaaldrich.comsigmaaldrich.com In this cell model, BIIL-260 was found to be particularly active, displaying a high affinity for the human LTB4 receptor. psu.edu Studies have reported Ki values of 1.2 ± 0.33 nM and 1.8 nM for BIIL-260 in U937 cells, further confirming its potent interaction with the LTB4 receptor in different human cell types. psu.edusigmaaldrich.comsigmaaldrich.com

Table 2: Binding Affinity of BIIL-260 to Human U937 Cell LTB4 Receptors

Compound Cell Type Ki value (nM)
BIIL-260 Human U937 Cells 1.2 ± 0.33 psu.edu

The interaction of BIIL-260 with the LTB4 receptor is characterized as being saturable, reversible, and competitive. medchemexpress.eumedchemexpress.compsu.edunih.govnih.gov This mode of action has been concluded from combined binding results. psu.edu Scatchard plot analyses of [3H]LTB4 binding in the presence of BIIL-260 showed that while the apparent dissociation constant (KD) increased with higher concentrations of the antagonist, the maximum number of binding sites (Bmax) remained essentially unchanged. psu.edu This is a classic hallmark of a competitive antagonist, which vies with the endogenous ligand for the same binding site on the receptor. psu.edu The interaction is also described as specific and reversible. psu.edunih.gov

Functional Antagonism in Cellular Models

BIIL-260 demonstrates potent functional antagonism in cellular assays. Specifically, it effectively inhibits the intracellular release of calcium (Ca2+) in human neutrophils that is induced by LTB4. medchemexpress.compsu.edunih.govbiocompare.com The half-maximal inhibitory concentration (IC50) for this effect has been measured at 0.82 nM. medchemexpress.compsu.edubiocompare.comglpbio.commusechem.com This functional inhibition of LTB4-induced cell activation confirms that the high-affinity receptor binding of BIIL-260 translates into a robust antagonistic effect on downstream signaling pathways. psu.edu It was noted that the compound itself does not exhibit any agonistic activity on intracellular calcium levels. psu.edunih.gov

Table 3: Functional Antagonism of BIIL-260 in Human Neutrophils

Assay Cell Type IC50 value (nM)

Table of Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound BIIL-260
Leukotriene B4 LTB4
Amelubant BIIL 284
BIIL 315 -
CGS 25019 C -

Evaluation of Agonistic Activity on Intracellular Ca²+ Levels

A key aspect of characterizing a receptor antagonist is to ensure it does not possess agonistic activity, meaning it does not activate the receptor it is intended to block. The functional activity of BIIL-260 was assessed by measuring its effect on intracellular calcium (Ca²⁺) levels in human polymorphonuclear leukocytes (PMNLs), or neutrophils. psu.edu Leukotriene B4 (LTB4) typically induces a dose-dependent increase in intracellular Ca²⁺, a critical step in cell activation. psu.edu

Studies demonstrated that BIIL-260 and its glucuronide metabolite, BIIL 315, showed no agonistic activity on intracellular Ca²⁺ levels when administered alone. nih.govpsu.edu Conversely, they potently inhibited the Ca²⁺ release induced by LTB4. nih.govpsu.edu This inhibitory effect was dose-dependent. psu.edu The half-maximal inhibitory concentrations (IC₅₀) for BIIL-260 and BIIL 315 on LTB4-induced Ca²⁺ release in human neutrophils were determined to be exceptionally low, indicating high potency. nih.govpsu.edu

Inhibitory Potency of BIIL-260 and its Metabolite on LTB4-Induced Intracellular Ca²⁺ Release
CompoundIC₅₀ (nM)
BIIL-2600.82
BIIL 315 (Glucuronide)0.75

Data sourced from scientific research on the pharmacological characterization of BIIL-260. nih.govpsu.edu

Impact of Protein Binding on Inhibitory Potency in Vitro

The physiological environment, particularly the presence of plasma proteins, can significantly influence the activity of a drug. To investigate this, the inhibitory potency of BIIL-260 was evaluated in the presence of bovine serum albumin (BSA), a standard protein used in in vitro assays to mimic physiological conditions. psu.edu

The presence of 0.1% BSA was found to reduce the inhibitory potency of both BIIL-260 and its metabolite, BIIL 315. psu.edu This reduction, observed as a 6- to 8-fold increase in the IC₅₀ value, is attributed to the binding of the compounds to the protein, which decreases the concentration of the free, active drug available to interact with the LTB4 receptor. psu.edu

This effect was not unique to BIIL-260. Similar reductions in potency were observed for other reference LTB4 receptor antagonists, such as CGS 25019 C and LY 293111. psu.edu The data indicates that LY 293111 experiences a more substantial loss of potency (approximately 9-fold) due to protein binding compared to CGS 25019 C (approximately 2-fold). psu.edu Despite this reduction, BIIL-260 maintains a potent inhibitory effect on cell activation at concentrations comparable to those effective in receptor binding assays under these more physiologically relevant conditions. psu.edu

Effect of Protein Binding (0.1% BSA) on the Potency of LTB4 Receptor Antagonists
CompoundFold Reduction in Potency
BIIL-2606 to 8
BIIL 3156 to 8
CGS 25019 C~2
LY 293111~9

Data reflects the fold increase in IC₅₀ values in the presence of 0.1% BSA. psu.edu

Molecular Mechanism of Action of Biil 260 Hydrochloride at the Blt1 Receptor

Inverse Agonism and Stabilization of the Inactive State of BLT1 Receptor

BIIL-260 functions as an inverse agonist, a class of ligands that binds to the same receptor as an agonist but induces an opposite pharmacological response. sigmaaldrich.comsigmaaldrich.com Instead of activating the receptor, BIIL-260 actively suppresses its basal, or constitutive, activity. It achieves this by binding to and stabilizing the inactive conformation of the BLT1 receptor. sigmaaldrich.comsigmaaldrich.comproteopedia.org

Most GPCRs, including BLT1, exist in a conformational equilibrium between an inactive state and an active state. jbsoc.or.jp The inactive state is commonly stabilized by an allosteric sodium ion that binds within a conserved pocket in the transmembrane domain, coordinated by a cluster of water molecules and specific amino acid residues. proteopedia.orgrcsb.org By stabilizing this inactive conformation, BIIL-260 prevents the receptor from adopting the active state necessary to bind and activate intracellular G proteins, thereby blocking downstream signaling pathways. proteopedia.orgjbsoc.or.jp The binding of BIIL-260 effectively locks the receptor in a non-functional state, reducing even the baseline level of signaling that may occur in the absence of an agonist. researchgate.net This mechanism is distinct from that of a neutral antagonist, which would only block the binding of an agonist without affecting the receptor's basal activity.

Structural Insights into Ligand-Receptor Binding Interactions

The precise molecular interactions between BIIL-260 and the BLT1 receptor have been elucidated through high-resolution structural studies, providing a detailed picture of its inhibitory mechanism.

The determination of the crystal structure of the BLT1 receptor in complex with BIIL-260 has been a landmark achievement, offering unprecedented insight into how a ligand can manipulate the receptor's conformation. rcsb.org

The crystal structure was solved for the guinea pig version of the BLT1 receptor (gpBLT1R) bound to BIIL-260 (PDB ID: 5X33). nih.govproteopedia.orgrcsb.org This structure, determined at a resolution of 3.7 Å, revealed the bitopic nature of the antagonist, meaning it binds to more than one site on the receptor. nih.govnih.gov BIIL-260 extends from the main orthosteric ligand-binding pocket deep into the conserved sodium-binding site. nih.govnih.gov The structure provided the first direct observation of a GPCR ligand interacting with the sodium-binding site, a finding with broad implications for drug design. nih.govnih.gov

Crystallographic Data for gpBLT1R-BIIL-260 Complex (PDB: 5X33)
ParameterValueReference
MethodX-RAY DIFFRACTION rcsb.org
Resolution3.70 Å nih.govrcsb.org
R-Value Free0.296 rcsb.org
R-Value Work0.248 rcsb.org

The BLT1R-BIIL260 structure highlighted several unique features of the receptor. Compared to other lipid receptors, BLT1 possesses a widely open pocket on its extracellular side. researchgate.net The binding of BIIL-260 revealed a novel mechanism of receptor activity modulation by targeting the sodium-binding site. nih.gov Its benzamidine (B55565) tail penetrates deep into a tunnel in the center of the seven-transmembrane bundle. nih.gov When the BIIL-260-bound inactive structure is compared with agonist-bound active structures of other GPCRs, it becomes clear that the ligand's position would cause steric clashes with transmembrane helices 3 and 7, physically preventing them from adopting the conformation required for receptor activation. jbsoc.or.jp

The most striking feature of the BIIL-260 binding mode is its interaction with the highly conserved allosteric sodium-binding site, which is crucial for maintaining the inactive state of many Class A GPCRs. nih.govacs.org

Instead of a sodium ion and its coordinating water molecules, the crystal structure shows the benzamidine moiety of BIIL-260 occupying this critical pocket. proteopedia.orgrcsb.org This positively charged group effectively mimics the entire sodium ion-centered water cluster. proteopedia.orgrcsb.orgacs.org It forms direct, stabilizing interactions with the same conserved residues that would typically coordinate the sodium ion. nih.gov Specifically, the amidine group forms a salt bridge with the highly conserved Aspartate D662.50 and hydrogen bonds with Serine S1063.39 and Serine S2767.45. nih.govresearchgate.netnih.govresearchgate.net By physically occupying this site and engaging these key residues, the benzamidine group of BIIL-260 sterically hinders the conformational changes needed for the receptor to transition to an active state. jbsoc.or.jpresearchgate.net This unique, direct interaction with the sodium-binding pocket is the molecular basis for BIIL-260's potent inverse agonist activity. proteopedia.orgrcsb.org

Key Interactions of BIIL-260's Benzamidine Moiety in the BLT1 Receptor
BIIL-260 MoietyReceptor ResidueInteraction TypeReference
Benzamidine GroupD662.50Salt Bridge researchgate.netnih.govresearchgate.net
S1063.39Hydrogen Bond nih.govresearchgate.netnih.gov
S2767.45Hydrogen Bond nih.govresearchgate.netnih.gov

Detailed Interaction at the Sodium-Binding Site of G Protein-Coupled Receptors (GPCRs)

: Implications for a Novel Strategy of Receptor Activity Modulation by Targeting the Sodium Site

The interaction of BIIL-260 hydrochloride with the BLT1 receptor, a G-protein-coupled receptor (GPCR), showcases a unique mechanism of action that has significant implications for drug design. nih.gov Crystal structure analysis of the BLT1 receptor in complex with BIIL-260 reveals that the compound acts as an inverse agonist by stabilizing the receptor in an inactive state. nih.govrcsb.org

A pivotal feature of many GPCRs is a conserved sodium ion binding site within the seven-transmembrane domain, which is crucial for maintaining the inactive conformation. nih.govrcsb.org This site typically involves a water cluster centered around a sodium ion, which interacts with the conserved aspartate residue Asp2.50 (D66 in BLT1). nih.govrcsb.orgresearchgate.net BIIL-260 possesses a benzamidine moiety that, surprisingly, occupies this exact location. nih.govrcsb.org The positively charged amidine group of the benzamidine tail directly interacts with D662.50 and other residues, effectively mimicking the entire sodium ion-centered water cluster. nih.govrcsb.orgresearchgate.netresearchgate.net

This molecular mimicry fixes the BLT1 receptor in an inactive conformation, preventing the transmembrane helices from undergoing the conformational changes necessary for receptor activation and subsequent G-protein signaling. nih.govrcsb.org This direct targeting and occupation of the sodium binding pocket by a synthetic ligand represents a novel strategy for modulating receptor activity. researchgate.net Because the residues involved in this interaction are widely conserved among GPCRs, this mechanism of inverse agonism, mediated by the benzamidine moiety, could potentially be adapted for the rational design of specific inverse agonists for other GPCRs. nih.govrcsb.org The benzamidine molecule by itself has been shown to act as a negative allosteric modulator for the BLT1 receptor. nih.govrcsb.org

Conformational Changes within the BLT1 Receptor upon BIIL-260 Binding

The binding of BIIL-260 induces specific and critical conformational changes within the BLT1 receptor, locking it into an inactive state. These changes are centered around the deep penetration of the ligand and the subsequent rearrangement of key amino acid residues.

Penetration of the Benzamidine Tail into the Middle Tunnel of the Receptor

BIIL-260 is a bitopic antagonist, meaning it extends deep into the ligand-binding pocket of the BLT1 receptor to interact with a secondary site. researchgate.netresearchgate.net The structure of the BIIL-260-bound receptor shows that the compound's benzamidine tail penetrates a "middle tunnel" to reach the highly conserved sodium-binding site located deep within the receptor's core. researchgate.netresearchgate.net This deep insertion is a key feature of its binding mode. The benzamidine moiety forms a salt bridge with the carboxyl group of D662.50 and also establishes hydrogen bonds with other residues like S1063.39 and S2767.45. researchgate.netjci.org This extensive interaction network within the receptor's core is what anchors the ligand and stabilizes the inactive conformation. researchgate.net

Rotation of Specific Residues (e.g., H94^3.29^) to Facilitate Hydrogen Bonding

The accommodation of BIIL-260 within the binding pocket requires the reorientation of specific amino acid side chains. A notable example is the rotation of Histidine 94 (H943.29). Structural analysis shows that the binding of BIIL-260 involves a distinct rotation of the imidazole (B134444) ring of H943.29 by approximately 30 degrees. nih.govresearchgate.netresearchgate.net This rotation allows the residue to form a direct hydrogen bond with the middle ester group of the BIIL-260 molecule. nih.gov This direct interaction is a hallmark of antagonist binding and contributes to the high-affinity and stability of the complex.

Comparison of Ligand Binding Poses with Agonists

The binding pose of the antagonist BIIL-260 differs significantly from that of the endogenous agonist, leukotriene B4 (LTB4). nih.gov While BIIL-260 forms direct hydrogen bonds with key residues like H943.29, the agonist LTB4 interacts with the same residue indirectly, through a network of water molecules. nih.gov

Furthermore, the most critical distinction lies in their interaction with the sodium-binding pocket. nih.gov Agonist (LTB4) binding triggers conformational changes, including the inward swing of M1013.36 and the tilting of F2757.43, which effectively block the entry of a sodium ion into the lower part of the pocket. nih.gov This exclusion of the stabilizing sodium ion is a prerequisite for receptor activation. nih.gov Conversely, the benzamidine group of BIIL-260 occupies this very site, preventing the necessary structural rearrangements for activation and locking the receptor in an inactive state. researchgate.netnih.gov Therefore, BIIL-260 acts as an antagonist not only by sterically hindering agonist binding but also by functionally mimicking the inhibitory effect of the sodium ion. researchgate.net

Comparative Analysis of Binding Modes with Other BLT1 Receptor Antagonists

Comparing the binding mode of BIIL-260 with other BLT1 antagonists, such as MK-D-046, reveals both similarities and crucial differences in their mechanisms of action. nih.gov Both antagonists bind to the receptor to keep it in an inactive conformation, and their binding involves interactions with residue H943.29. nih.gov

However, the way they stabilize the inactive state via the sodium pocket is distinct. researchgate.netnih.gov BIIL-260 uses its benzamidine group to directly occupy and interact with the residues of the sodium pocket, including D642.50, thereby physically mimicking the sodium ion itself. researchgate.netnih.gov In contrast, when MK-D-046 is bound, the inactive conformation is stabilized by an actual sodium ion that mediates a network of polar interactions with residues D642.50, S1043.39, S2777.45, and S2787.46. researchgate.netnih.gov

Additionally, there are differences in the specific interactions with key residues. In the MK-D-046 complex, H943.29 forms hydrogen bonds with both the carbonyl sulfonamide and the hydroxyl group of the antagonist. nih.gov In the BIIL-260 complex, the rotated H943.29 forms a single hydrogen bond with the ligand's ester group. nih.gov These distinct molecular interactions underscore the different chemical strategies that can be employed to achieve antagonism at the BLT1 receptor.

Data Tables

Table 1: Key Interacting Residues for Different Ligands at the BLT1 Receptor

Ligand Ligand Type Key Interacting Residues Type of Interaction Reference
BIIL-260 Inverse Agonist D662.50, S1063.39, S2767.45 Salt bridge & H-bonds (Benzamidine) researchgate.net
H943.29 H-bond (Ester group) nih.gov
F762.60, F2747.43 Edge-to-π interactions researchgate.net
LTB4 Agonist H943.29, R1564.64 Water-mediated H-bonds nih.gov
N2687.36 Direct H-bond (Carboxyl group) nih.gov
MK-D-046 Antagonist D642.50, S1043.39, S2777.45 Na+-mediated polar interactions nih.gov

Table 2: Comparison of Binding Features of BLT1 Ligands

Feature BIIL-260 (Antagonist) LTB4 (Agonist) MK-D-046 (Antagonist) Reference
Sodium Pocket Occupied by benzamidine moiety Blocked to Na+ entry Occupied by a Na+ ion researchgate.netnih.gov
H943.29 Interaction Direct H-bond (after rotation) Water-mediated H-bond Direct H-bonds nih.gov
Receptor State Inactive Active Inactive rcsb.orgnih.gov

| Mechanism | Inverse agonist, steric hindrance, Na+ mimicry | Orthosteric agonist | Antagonist, Na+ stabilization | nih.govresearchgate.netnih.gov |

Table of Mentioned Compounds

Compound Name
This compound
Amelubant (BIIL 284)
IRL2500
Leukotriene B4 (LTB4)
MK-D-046

Preclinical Pharmacological Efficacy of Biil 260 Hydrochloride and Its Prodrug Analogs

Prodrug Metabolism and Bioactivation: BIIL 284 (Amelubant) to BIIL-260 and BIIL 315

BIIL-260 hydrochloride is the active metabolite of the prodrug BIIL 284, also known as Amelubant. guidetopharmacology.orgmedkoo.com BIIL 284 itself has negligible binding affinity for the LTB4 receptor. psu.edunih.govmedchemexpress.com Its therapeutic action is dependent on its in vivo conversion to active forms. Following oral administration, BIIL 284 is metabolized by ubiquitous esterases into two primary active metabolites: BIIL-260 and its glucuronidated form, BIIL 315. psu.edunih.govnih.govkarger.comdovepress.comnih.gov

Both BIIL-260 and BIIL 315 are potent antagonists of the LTB4 receptor, interacting with it in a competitive, reversible, and saturable manner. psu.edunih.govnih.gov They exhibit high affinity for the LTB4 receptor on human neutrophil cell membranes. psu.edunih.govmedchemexpress.com In vitro studies have demonstrated that BIIL-260 and BIIL 315 potently inhibit the functional consequences of LTB4 receptor activation, such as the release of intracellular calcium in human neutrophils. psu.edunih.govmedchemexpress.combiocompare.comglpbio.com

MetaboliteTarget ReceptorBinding Affinity (Ki) on human neutrophil membranesFunctional Inhibition (IC50) of LTB4-induced Ca2+ release
BIIL-260 LTB4 Receptor1.7 nM psu.edunih.govmedchemexpress.com0.82 nM psu.edunih.govmedchemexpress.combiocompare.comglpbio.com
BIIL 315 LTB4 Receptor1.9 nM psu.edunih.gov0.75 nM psu.edunih.gov

This interactive table summarizes the bioactivation and key in vitro characteristics of BIIL 284's active metabolites.

In Vivo Preclinical Models of Inflammation

The prodrug BIIL 284 has demonstrated significant anti-inflammatory efficacy in a variety of in vivo preclinical models, owing to its conversion to the active antagonist BIIL-260. psu.edunih.govnih.gov

Oral administration of the prodrug BIIL 284 effectively inhibits ear inflammation induced by the topical application of LTB4 in mice. This model assesses the ability of a compound to counteract the potent pro-inflammatory and chemotactic effects of LTB4 in tissue. Research findings indicate that BIIL 284 produces a dose-dependent inhibition of this inflammatory response. psu.edu The calculated median effective dose (ED50) for this effect was exceptionally low, highlighting the compound's high potency.

CompoundModelEfficacy (ED50)
BIIL 284 LTB4-Induced Mouse Ear Inflammation0.008 mg/kg p.o. psu.edunih.govkarger.com

This interactive table presents the efficacy of BIIL 284 in a standard preclinical model of inflammation.

Leukotriene B4 is known to cause a transient neutropenia (a decrease in circulating neutrophils) upon intravenous administration, as neutrophils marginate from the circulation and adhere to the endothelium. Antagonists of the LTB4 receptor can block this effect. In preclinical studies involving monkeys, oral administration of BIIL 284 demonstrated potent, dose-dependent inhibition of LTB4-induced neutropenia. psu.edunih.govnih.govnih.gov These studies confirmed the compound's significant in vivo activity and long duration of action. A single oral dose was sufficient to achieve a full blockade of the LTB4 receptors for over 24 hours. psu.edunih.gov

CompoundModelEfficacy (ED50)Duration of Action
BIIL 284 LTB4-Induced Monkey Neutropenia0.004 mg/kg p.o. psu.edunih.govkarger.comFull receptor blockade for >24h with 0.3 mg/kg p.o. psu.edunih.gov

This interactive table summarizes the potent and long-lasting effects of BIIL 284 in a primate model of LTB4-mediated neutrophil response.

Inhibition of Leukotriene B4-Induced Mouse Ear Inflammation

Research Applications as a Cell Biology Reagent

Beyond its potential therapeutic applications, this compound serves as a valuable tool in cell biology research. biosynth.com As a selective and potent antagonist of the BLT1 receptor, a high-affinity receptor for LTB4, it is used to investigate the roles of the LTB4 signaling pathway in various cellular processes, including protein-protein interactions and signal transduction. biosynth.comsigmaaldrich.com

Notably, BIIL-260 was instrumental in structural biology studies. The crystal structure of the guinea pig BLT1 receptor was determined in a complex with BIIL-260. nih.gov This research provided crucial insights into the molecular basis of ligand recognition and antagonist binding at the receptor. nih.gov An unexpected finding was that BIIL-260 extends into the conserved sodium-binding pocket of the receptor, making it a unique example of a G-protein coupled receptor (GPCR) ligand that directly interacts with this site. nih.gov This discovery suggests novel strategies for modulating the activity of GPCRs by targeting this allosteric site. nih.gov

Research Methodologies and Experimental Approaches in Biil 260 Hydrochloride Studies

Receptor Binding Assays (e.g., Radioligand Binding Assays)

Receptor binding assays are fundamental in characterizing the interaction between a ligand like BIIL-260 and its receptor. Radioligand binding assays, a common technique in this category, have been instrumental in determining the affinity of BIIL-260 for the LTB4 receptor.

In these assays, a radiolabeled form of a known ligand for the receptor (e.g., [3H]LTB4) is used. The ability of BIIL-260 to displace this radioligand from the receptor is measured, allowing for the calculation of its binding affinity, typically expressed as the inhibitor constant (Ki). Studies have shown that BIIL-260 exhibits high affinity for the LTB4 receptor on isolated human neutrophil cell membranes, with a reported Ki value of 1.7 nM. medchemexpress.com This indicates a strong and specific interaction. Further investigations have demonstrated that this binding is saturable, reversible, and competitive in nature. psu.edunih.gov

These assays have been performed on various cell types, including human polymorphonuclear leukocytes (PMNLs) and the human monocytic cell line U937, consistently showing high affinity. psu.edu For instance, the Ki value for BIIL-260 at the human LTB4 receptor on PMNLs was found to be 1.7 ± 0.72 nmol/l, and on U937 cells, it was 1.2 ± 0.33 nmol/l. psu.edu Similar high affinity was observed for the monkey LTB4 receptor. psu.edu This methodology is crucial for the initial screening and characterization of potential receptor antagonists.

Cellular Functional Assays (e.g., Intracellular Ca2+ Release Measurements using Fura-2)

To move beyond simple binding and understand the functional consequences of receptor engagement, cellular functional assays are employed. A key method used in the study of BIIL-260 is the measurement of intracellular calcium (Ca2+) release. LTB4 is known to induce a rapid increase in intracellular Ca2+ upon binding to its receptor, a critical step in cell activation.

The fluorescent Ca2+ indicator dye Fura-2 is widely used for this purpose. nih.gov Cells are loaded with Fura-2, and changes in its fluorescence upon Ca2+ binding are monitored to quantify intracellular Ca2+ concentrations. Research has demonstrated that BIIL-260 potently inhibits LTB4-induced intracellular Ca2+ release in human neutrophils. medchemexpress.commedchemexpress.com The half-maximal inhibitory concentration (IC50) for this effect was determined to be a remarkably low 0.82 nM, highlighting the compound's potent antagonist activity at a cellular level. medchemexpress.comnih.govmedchemexpress.com Importantly, studies have also confirmed that BIIL-260 itself does not trigger Ca2+ release, indicating it is a pure antagonist with no agonistic properties. psu.edu

In Vitro Cell Culture Models (e.g., Human Neutrophils, Human U937 Cells)

The selection of appropriate in vitro cell culture models is critical for studying the effects of compounds like BIIL-260 in a biologically relevant context. Human neutrophils are a primary choice as they are key players in the inflammatory response and are a major target of LTB4. psu.edunih.gov These primary cells provide a model that closely mimics the physiological environment.

In addition to primary neutrophils, immortalized cell lines such as the human U937 cell line are also valuable tools. psu.eduweeiboo.com U937 cells, which are of human histiocytic lymphoma origin, can be differentiated to exhibit monocyte-like characteristics and express LTB4 receptors, making them a consistent and reproducible system for studying receptor-ligand interactions and downstream signaling pathways. nih.gov The use of both primary cells and cell lines allows for a comprehensive in vitro evaluation of a compound's activity. For BIIL-260, both human neutrophils and U937 cells have been used to demonstrate its high-affinity binding and potent functional antagonism of the LTB4 receptor. psu.edu

Structural Biology Techniques for Receptor-Ligand Complex Determination

Understanding the precise molecular interactions between a ligand and its receptor requires the use of high-resolution structural biology techniques. These methods provide a three-dimensional view of the receptor-ligand complex, offering invaluable insights for structure-based drug design.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. crelux.com This method has been successfully applied to the leukotriene B4 receptor 1 (BLT1). A crystal structure of the guinea pig BLT1 has been solved in a complex with BIIL-260. nih.govresearchgate.net

This structural data revealed an unexpected binding mode for BIIL-260, where its benzamidine (B55565) group occupies the sodium-binding site of the receptor. researchgate.netresearchgate.net This interaction is thought to stabilize the inactive state of the receptor, providing a structural basis for its inverse agonist activity. rcsb.org The resolution of the guinea pig BLT1 structure in complex with BIIL-260 was reported to be 3.7 Å. nih.govrcsb.org

Cryo-Electron Microscopy (Cryo-EM) for BLT1/Gi Complex

Cryo-electron microscopy (Cryo-EM) is another cutting-edge technique used to determine the structure of biomolecules. It has been particularly transformative for studying large, flexible complexes like G-protein coupled receptors (GPCRs) in complex with their signaling partners.

While a specific cryo-EM structure of BIIL-260 bound to the BLT1/Gi complex has not been explicitly detailed in the provided context, the structure of the LTB4-bound human BLT1 in complex with a Gi protein has been solved by cryo-EM. nih.gov This work provides a framework for understanding receptor activation and a basis for the rational design of new anti-leukotriene drugs. nih.gov The availability of antagonist-bound crystal structures, like that with BIIL-260, and agonist-bound cryo-EM structures provides a comprehensive structural understanding of the BLT1 receptor's function. nih.gov

In Vivo Animal Models for Pharmacological Characterization

To assess the pharmacological effects of a compound in a whole organism, in vivo animal models are indispensable. These models allow for the evaluation of a drug's efficacy, pharmacokinetics, and pharmacodynamics in a complex physiological system.

BIIL-260 is the active metabolite of the prodrug BIIL-284, which was designed for oral administration. nih.gov The efficacy of this compound has been demonstrated in various animal models of inflammation. For instance, BIIL-284 has been shown to inhibit LTB4-induced ear inflammation in mice and LTB4-induced transdermal chemotaxis in guinea pigs. psu.edunih.gov It also demonstrated potent inhibition of LTB4-induced neutropenia in several species, including monkeys. psu.edunih.gov These preclinical animal studies are crucial for establishing the potential therapeutic utility of a compound and provide the necessary data to support its progression into clinical development. nih.govfrontiersin.orgmdpi.com

Table of Compound Affinity and Potency

CompoundAssayCell/TissueSpeciesValueUnitReference
BIIL-260Ki (Receptor Binding)PMNLsHuman1.7 ± 0.72nmol/l psu.edu
BIIL-260Ki (Receptor Binding)U937 cellsHuman1.2 ± 0.33nmol/l psu.edu
BIIL-260Ki (Receptor Binding)PMNLsMonkey1.8 ± 0.33nmol/l psu.edu
BIIL-260IC50 (Ca2+ Release)NeutrophilsHuman0.82nM medchemexpress.comnih.govmedchemexpress.com

Investigation of Protein Binding Effects on Compound Potency

In the evaluation of a compound's effectiveness, understanding its interaction with plasma proteins is crucial, as this binding can significantly alter its availability to act on its target receptor. Studies on BIIL-260 hydrochloride have included investigations into how its potency is affected by the presence of proteins.

Detailed Research Findings

Research has shown that the inhibitory potency of BIIL-260 is influenced by protein binding. psu.edu In functional assays measuring the inhibition of LTB4-induced intracellular Ca²⁺ release in human neutrophils, the presence of 0.1% bovine serum albumin (BSA) led to a reduction in the compound's potency. psu.edu Specifically, the inhibitory potency of BIIL-260 was reduced by a factor of six to eight. psu.edu This effect is attributed to the binding of the compound to the albumin, which decreases the concentration of free BIIL-260 available to interact with the leukotriene B4 (LTB4) receptor.

This phenomenon is not unique to BIIL-260. Similar effects were observed for its glucuronidated metabolite, BIIL-315, where the potency was also reduced by a factor of six to eight in the presence of 0.1% BSA. psu.edu For comparison, other LTB4 antagonists were also tested under the same conditions. The potency of CGS 25019 C was reduced by a factor of about two, while LY 293111 experienced a more significant reduction, losing about nine-fold of its potency due to protein binding. psu.edu Despite this reduction, the concentrations of BIIL-260 required for functional inhibition of LTB4-induced cell activation in the presence of protein remain in a similar range to those that inhibit LTB4 receptor binding. psu.edu

These findings highlight the importance of considering protein binding in the preclinical assessment of LTB4 receptor antagonists to better predict their in vivo efficacy.

Data on Protein Binding and Potency

The following table summarizes the impact of 0.1% BSA on the inhibitory potency of BIIL-260 and other LTB4 antagonists.

CompoundIC₅₀ (nmol/L) without BSAIC₅₀ (nmol/L) with 0.1% BSAPotency Reduction Factor
BIIL-260 0.82Not explicitly stated, but potency reduced 6- to 8-fold~6-8
BIIL-315 0.75Not explicitly stated, but potency reduced 6- to 8-fold~6-8
CGS 25019 C Not explicitly statedNot explicitly stated~2
LY 293111 Not explicitly statedNot explicitly stated~9

Data sourced from a study on the in vitro pharmacological characterization of LTB4 receptor antagonists. psu.edu

Future Directions in Leukotriene B4 Receptor Antagonist Research with Reference to Biil 260 Hydrochloride

Exploration of Selective Receptor Modulation Strategies Based on Structural Insights

The future of BLT1 antagonist development is increasingly guided by detailed structural biology. The determination of the crystal structure of the human BLT1 receptor in complex with BIIL-260 (PDB ID: 5X33) has been a landmark achievement, revealing a novel mechanism of action. rcsb.org Structural analysis showed that the benzamidine (B55565) group of BIIL-260 occupies a conserved sodium ion binding site within the receptor's seven-transmembrane domain. rcsb.org This interaction with Asp662.50 mimics the role of a sodium ion, stabilizing the receptor in an inactive conformation and functioning as an inverse agonist. rcsb.org

This unprecedented finding, where a ligand fragment targets the sodium-binding pocket, suggests a new strategy for modulating G protein-coupled receptor (GPCR) activity. rcsb.orgresearchgate.net Future research can now focus on designing compounds that specifically exploit this or other allosteric sites. By moving beyond the orthosteric binding site used by the endogenous ligand LTB4, researchers can develop modulators with greater selectivity and potentially different functional outcomes. For instance, the crystal structure of BLT1 with another antagonist, MK-D-046, further illuminates the molecular determinants for ligand binding and selectivity, providing a richer template for rational drug design. pdbj.orgnih.gov These structural insights enable the exploration of biased agonism or negative allosteric modulation to fine-tune the receptor's signaling output, potentially separating desired anti-inflammatory effects from other biological functions. rcsb.org

Development of Advanced Preclinical Models for Inflammatory Pathways

The translation of in vitro potency to in vivo efficacy is a critical challenge in drug development. The limitations of early clinical trials with BLT1 antagonists in conditions like rheumatoid arthritis have highlighted the need for more sophisticated and predictive preclinical models. nih.gov Future research is focused on developing and utilizing models that more accurately recapitulate the complex inflammatory milieu of human diseases.

For instance, to study the role of the LTB4/BLT1 axis in atherosclerosis, researchers have employed apolipoprotein E deficient (apoE−/−) and low-density lipoprotein receptor knockout (LDLr−/−) mice, which develop atherosclerotic plaques. researchgate.netahajournals.org Studies using these models with BLT1 antagonists or in BLT1-deficient mice have demonstrated a significant reduction in lesion progression by inhibiting the recruitment of macrophages and smooth muscle cells. researchgate.netahajournals.org Other advanced models include the experimental autoimmune uveitis (EAU) model in mice to study ocular inflammation and the use of human 2D and 3D colonoid cultures to investigate the role of BLT1 in intestinal mucosal repair. ucl.ac.ukjci.org These models allow for a deeper understanding of the pathway's role in specific disease contexts and provide a more robust platform for evaluating the therapeutic potential of new BLT1 antagonists.

Table 2: Examples of Advanced Preclinical Models in LTB4/BLT1 Research
ModelDisease/Process StudiedKey FindingsReference
ApoE−/− and LDLr−/− miceAtherosclerosisBLT1 antagonism reduces atherosclerotic lesion progression and monocyte infiltration. researchgate.net
ApoE−/−/Blt1−/− compound-deficient miceAtherosclerosisGenetic deletion of BLT1 markedly reduces plaque formation and recruitment of smooth muscle cells. ahajournals.org
Experimental Autoimmune Uveitis (EAU) mouse modelOcular InflammationInfiltrating immune cells in the retina express BLT1, suggesting a target for therapy. ucl.ac.uk
Human colonoid cultures (2D and 3D)Intestinal Mucosal RepairThe LTB4/BLT1 axis promotes intestinal epithelial wound repair. jci.org

Structure-Based Drug Design Initiatives for Novel BLT1 Antagonists

The availability of high-resolution crystal structures of the BLT1 receptor has catalyzed a shift towards structure-based drug design. pdbj.orgnih.govdntb.gov.ua This approach allows for the rational design of novel antagonists with improved potency, selectivity, and pharmacokinetic properties. By analyzing the precise interactions between ligands like BIIL-260 or MK-D-046 and the receptor's binding pocket, chemists can design new molecules that optimize these contacts. rcsb.orgpdbj.org

Future initiatives will leverage computational tools like molecular docking and molecular dynamics simulations to screen virtual libraries of compounds and predict their binding affinity and mode of interaction with BLT1. nih.gov This process can identify novel chemical scaffolds that fit the unique topology of the BLT1 binding site. Knowledge of the key residues involved in ligand binding and receptor activation allows for the design of compounds that are highly selective for BLT1 over the low-affinity LTB4 receptor, BLT2, or other related GPCRs. nih.govresearchgate.net The structural insight that BIIL-260 stabilizes an inactive state by engaging a conserved sodium-binding site offers a powerful blueprint for creating a new class of inverse agonists not only for BLT1 but potentially for other GPCRs as well. rcsb.org This rational, structure-guided approach is expected to accelerate the discovery of next-generation BLT1 antagonists for a range of inflammatory diseases. nih.gov

Q & A

Q. What is the molecular mechanism of BIIL-260 hydrochloride as a leukotriene B4 (LTB4) receptor antagonist?

this compound acts as a competitive and reversible antagonist of the LTB4 receptor, binding with high affinity (Ki = 1.7 nM) to isolated human neutrophil membranes . To validate this mechanism, researchers should perform competitive binding assays using radiolabeled LTB4, with unlabeled BIIL-260 as a competitor. Dose-response curves can quantify inhibitory potency (IC50) and calculate Ki values using the Cheng-Prusoff equation. Parallel functional assays (e.g., Ca²⁺ flux or chemotaxis) in neutrophils are recommended to confirm antagonism .

Q. How should in vitro experiments be designed to evaluate BIIL-260’s efficacy in neutrophil-mediated inflammation?

Use human neutrophil membranes or isolated neutrophils to assess LTB4 receptor blockade. Key parameters:

  • Calcium mobilization assays : Measure intracellular Ca²⁺ release (IC50 = 0.82 nM for BIIL-260) using fluorescent dyes (e.g., Fluo-4) .
  • Chemotaxis assays : Quantify neutrophil migration toward LTB4 in transwell systems. Include controls: vehicle (DMSO), positive control (e.g., MK571, a known LTB4 antagonist), and LTB4-only groups. Ensure DMSO concentration ≤0.1% to avoid cytotoxicity .

Q. What are the recommended controls for in vivo studies using this compound?

  • Vehicle control : Administer the solvent (e.g., saline with <5% DMSO) to isolate compound-specific effects.
  • Positive control : Use established LTB4 antagonists (e.g., zafirlukast) at equivalent doses.
  • Dose-response groups : Test 3–4 doses (e.g., 1–30 mg/kg orally) based on interspecies dose conversion tables (e.g., mouse-to-rat scaling using body surface area) . Monitor plasma pharmacokinetics to confirm bioavailability.

Advanced Research Questions

Q. How can discrepancies between in vitro binding affinity and in vivo anti-inflammatory efficacy be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor oral absorption, rapid metabolism) or tissue-specific receptor heterogeneity . To address this:

  • Perform plasma/tissue pharmacokinetic profiling to measure compound stability and distribution.
  • Use knockout models (e.g., LTB4 receptor-deficient mice) to confirm target specificity.
  • Compare results across inflammation models (e.g., acute vs. chronic) to identify context-dependent efficacy .

Q. What strategies optimize BIIL-260’s stability in long-term cell culture or tissue regeneration studies?

  • Solvent preparation : Use fresh, anhydrous DMSO (stored with molecular sieves) to dissolve BIIL-260. Avoid freeze-thaw cycles; aliquot stock solutions (e.g., 10 mM in DMSO) and store at -80°C .
  • In culture media : Add this compound directly before experiments to minimize hydrolysis. For prolonged exposure (>24 hours), refresh media with the compound every 12 hours.

Q. Can this compound synergize with other anti-inflammatory pathways (e.g., COX or TNF-α inhibition)?

To test synergies:

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify interactions with COX inhibitors (e.g., indomethacin) or biologics (e.g., anti-TNF-α antibodies) in inflammatory models .
  • Multi-omics profiling : Analyze transcriptomic or proteomic changes in treated tissues to identify cross-talk between LTB4 and other pathways (e.g., NF-κB) .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in BIIL-260’s potency across different neutrophil isolation protocols?

  • Standardize neutrophil isolation : Use density gradient centrifugation (e.g., Ficoll-Paque) with <30 minutes of processing to prevent activation.
  • Validate receptor expression : Flow cytometry for LTB4 receptor (BLT1/BLT2) surface density.
  • Normalize data : Express results as % inhibition relative to LTB4-only controls .

Q. What statistical approaches are robust for analyzing dose-dependent effects in preclinical studies?

  • Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism).
  • Mixed-effects models : Account for inter-animal variability in longitudinal studies (e.g., repeated measures of paw edema).
  • Power analysis : Predefine sample sizes (n ≥ 6/group) to detect ≥30% effect size with 80% power .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.